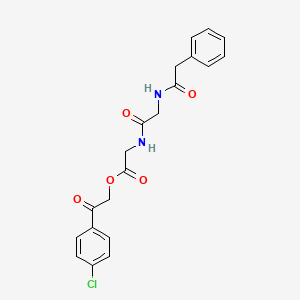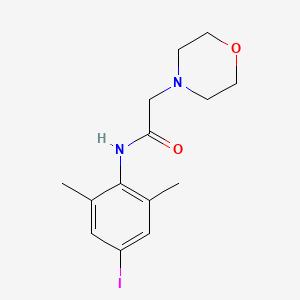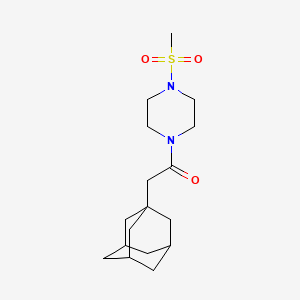amino]benzoic acid](/img/structure/B4716570.png)
4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid
Overview
Description
4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of various cytokines involved in immune response.
Mechanism of Action
4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid is a selective inhibitor of JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is primarily involved in the signaling pathways of interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are cytokines that play a crucial role in immune response. By inhibiting JAK3, 4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid blocks the downstream signaling of these cytokines, leading to the suppression of immune cell activation and proliferation.
Biochemical and physiological effects:
4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid has been shown to have potent immunosuppressive effects on various immune cell types, including T cells, B cells, and natural killer cells. Inhibition of JAK3 signaling by 4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid results in the suppression of cytokine production, proliferation, and differentiation of these cells. 4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid has also been shown to reduce the levels of inflammatory cytokines and chemokines in the serum and synovial fluid of patients with rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid is a well-characterized small molecule drug that has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has a high potency and selectivity for JAK3, which makes it an attractive tool for studying the role of JAK3 signaling in immune response. However, 4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid has some limitations for lab experiments, including its low solubility in water and its potential off-target effects on other JAK family members.
Future Directions
For research on 4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid include the development of more potent and selective JAK3 inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immunosuppressive agents. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid in patients with autoimmune diseases.
Scientific Research Applications
4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid has shown significant efficacy in reducing disease activity and inflammation in animal models of these diseases. In clinical trials, 4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl](pentanoyl)amino]benzoic acid has demonstrated promising results in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
4-[[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-pentanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-3-5-6-20(27)26(18-13-9-16(10-14-18)22(28)29)23-25-21(19(4-2)30-23)15-7-11-17(24)12-8-15/h7-14H,3-6H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWLSDCKJPYKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1=CC=C(C=C1)C(=O)O)C2=NC(=C(S2)CC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)
![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)

![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)
![1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4716551.png)
![9-ethyl-3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4716554.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4716556.png)

![ethyl 4-({[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4716567.png)


![2-[4-(1-piperidinylcarbonothioyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4716591.png)